![molecular formula C10H18N2OS B1491940 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2098044-18-7](/img/structure/B1491940.png)
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Overview
Description
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide, also known as 3-A-N-CPA, is an amide derivative of the cyclic amino acid, 3-aminopropanoic acid. It is a novel compound with potential applications in the field of medicinal chemistry and pharmacology. 3-A-N-CPA is a small molecule that can be used to synthesize a range of other compounds, including drugs, enzymes, and other bioactive molecules. Its versatility and lack of toxicity make it an attractive target for further research and development.
Scientific Research Applications
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide has been studied for its potential applications in medicinal chemistry and pharmacology. It has been used as a tool in drug design and synthesis, as well as in the development of new drug delivery systems. In addition, 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide has been studied for its potential applications in biotechnology, as it can be used to modify proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is not yet fully understood. However, it is believed that it may interact with proteins and other biomolecules, as well as with enzymes and receptors, to modify their activity. This could potentially lead to the development of new drugs and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide are not yet fully understood. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450, and has also been shown to modulate the activity of some receptors. In addition, 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies.
Advantages and Limitations for Lab Experiments
The main advantage of 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is its versatility, as it can be used to synthesize a wide range of compounds for use in drug design and synthesis, as well as in biotechnology. Additionally, 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is non-toxic and has low levels of bioaccumulation, making it safe for use in laboratory experiments. However, its mechanism of action is still not fully understood, and more research is needed to fully understand its effects on biochemical and physiological processes.
Future Directions
There are several potential areas of research for 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide. These include further studies into its mechanism of action, as well as its potential applications in drug design and delivery. Additionally, further research could be conducted into its potential applications in biotechnology and its effects on biochemical and physiological processes. Finally, 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide could be used as a tool to develop new drugs, enzymes, and other bioactive molecules.
properties
IUPAC Name |
3-amino-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVVZYCSDGGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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